An In-depth Technical Guide to (5-Methylbenzofuran-2-yl)boronic acid: Chemical Properties and Synthetic Utility
An In-depth Technical Guide to (5-Methylbenzofuran-2-yl)boronic acid: Chemical Properties and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
(5-Methylbenzofuran-2-yl)boronic acid is a versatile building block in organic synthesis, particularly valued for its role in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of (5-Methylbenzofuran-2-yl)boronic acid, with a focus on experimental protocols relevant to drug discovery and development.
Core Chemical Properties
(5-Methylbenzofuran-2-yl)boronic acid is a white to off-white solid. While specific, experimentally determined physical properties such as melting and boiling points are not consistently reported across public sources, the fundamental properties are well-established.
| Property | Value | Source |
| Molecular Formula | C₉H₉BO₃ | [1] |
| Molecular Weight | 175.98 g/mol | [1] |
| CAS Number | 1239617-90-3, 143381-72-0 | [2] |
| Purity | ≥98% | [1] |
Solubility and Stability:
Arylboronic acids generally exhibit moderate solubility in organic solvents. Phenylboronic acid, a related compound, shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4] It is anticipated that (5-Methylbenzofuran-2-yl)boronic acid follows a similar trend.
The stability of boronic acids is a critical consideration for their storage and handling. They are susceptible to dehydration, which can lead to the formation of cyclic boroxine anhydrides. To ensure long-term stability, it is recommended to store (5-Methylbenzofuran-2-yl)boronic acid in a cool, dry place under an inert atmosphere.[5]
Synthesis and Purification
The synthesis of (5-Methylbenzofuran-2-yl)boronic acid can be achieved through a multi-step process, typically starting from the commercially available 5-methylbenzofuran. A common and effective method involves a lithiation-borylation sequence.
Experimental Protocol: Synthesis via Lithiation-Borylation
This protocol is a representative procedure based on established methods for the synthesis of arylboronic acids.[6]
Materials:
-
5-Methylbenzofuran
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n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
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2 M Hydrochloric acid (HCl)
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Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dry ice/acetone bath
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Lithiation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 5-methylbenzofuran (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Borylation:
-
To the cooled solution, slowly add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Extraction:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the aqueous layer is acidic (pH ~2).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x ).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude (5-Methylbenzofuran-2-yl)boronic acid.
-
Purification Protocol
Purification of the crude product is essential to remove residual starting materials and byproducts. Recrystallization is a common and effective method for purifying arylboronic acids.
Procedure:
-
Dissolve the crude (5-Methylbenzofuran-2-yl)boronic acid in a minimal amount of a hot solvent system, such as a mixture of ethyl acetate and hexanes.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Key Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction
(5-Methylbenzofuran-2-yl)boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds between sp²-hybridized carbon atoms.[7] This reaction is widely used in the pharmaceutical industry to synthesize complex molecules, including active pharmaceutical ingredients (APIs).
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of (5-Methylbenzofuran-2-yl)boronic acid with an aryl bromide.
Materials:
-
(5-Methylbenzofuran-2-yl)boronic acid (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine (5-Methylbenzofuran-2-yl)boronic acid, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
-
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in this guide.
Caption: Synthetic workflow for (5-Methylbenzofuran-2-yl)boronic acid.
References
- 1. biocompare.com [biocompare.com]
- 2. parchem.com [parchem.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
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